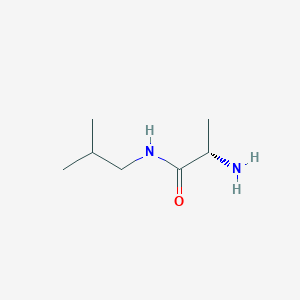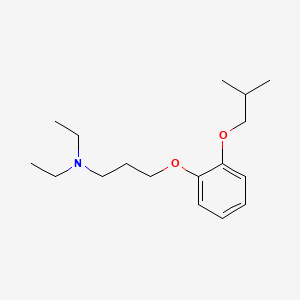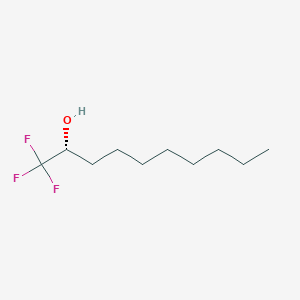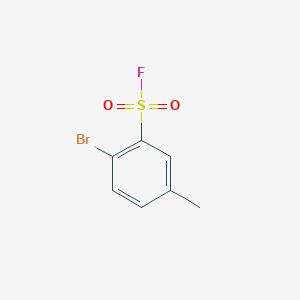
2-Bromo-5-methylbenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S It is a sulfonyl fluoride derivative, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-bromo-5-methylbenzene. One common method is the reaction of 2-bromo-5-methylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired sulfonyl chloride intermediate. This intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF) or hydrogen fluoride (HF), to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding sulfonyl fluoride derivative.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Potassium permanganate (KMnO4) is used in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is the corresponding sulfonyl fluoride derivative.
Oxidation: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl fluorides and sulfonamides.
Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases by forming covalent bonds with the active site serine residue.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-methylbenzene-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic residues in target molecules. In biological systems, it reacts with the hydroxyl group of serine residues in enzymes, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s active site, preventing substrate binding and catalysis. The compound’s reactivity towards nucleophiles makes it a valuable tool in chemical biology for studying enzyme function and developing inhibitors .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-methylbenzenesulfonyl chloride: Similar structure but with a chloride instead of a fluoride group.
2-Bromo-5-methylbenzenesulfonamide: Similar structure but with an amide group instead of a fluoride.
2-Bromo-5-methylbenzenesulfonic acid: Similar structure but with a carboxylic acid group instead of a fluoride.
Uniqueness: 2-Bromo-5-methylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. The fluoride group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is particularly valuable in the design of enzyme inhibitors and covalent probes, where selective and irreversible binding to target proteins is desired .
Eigenschaften
Molekularformel |
C7H6BrFO2S |
|---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
2-bromo-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6BrFO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
OEUGNZLFOVSLCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Br)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


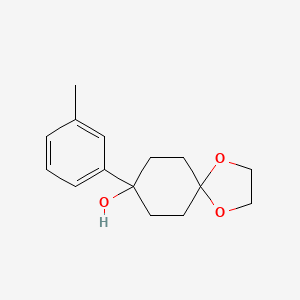
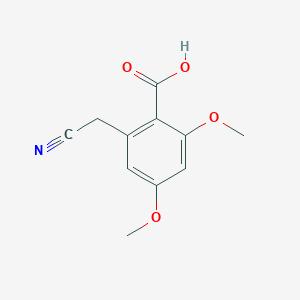
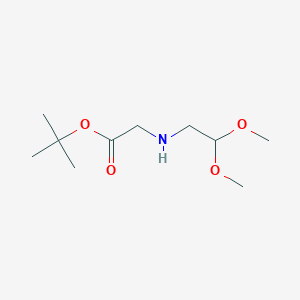
![[5-[(4-methoxyphenyl)methoxy]-4-oxo-1H-pyridin-2-yl]methyl acetate](/img/structure/B8573676.png)
